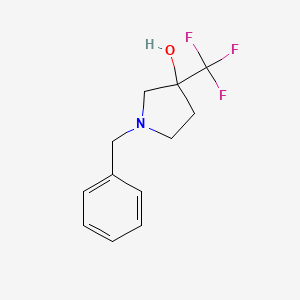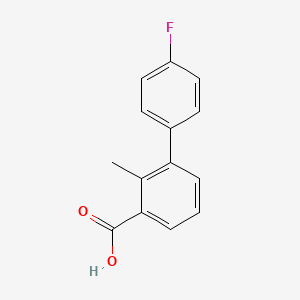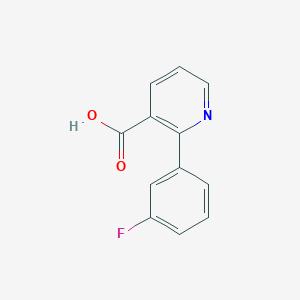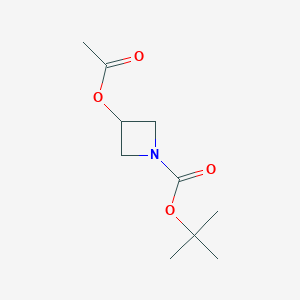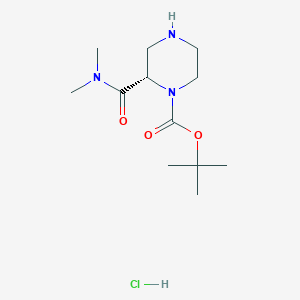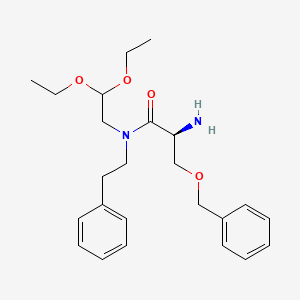
3-Chloro-5-(2-fluorophenyl)phenol
Overview
Description
3-Chloro-5-(2-fluorophenyl)phenol is a chemical compound with the CAS Number: 1261969-58-7 and a molecular weight of 222.65 . Its IUPAC name is 5-chloro-2’-fluoro [1,1’-biphenyl]-3-ol .
Molecular Structure Analysis
The linear formula of 3-Chloro-5-(2-fluorophenyl)phenol is C12H8ClFO . The InChI code is 1S/C12H8ClFO/c13-9-5-8 (6-10 (15)7-9)11-3-1-2-4-12 (11)14/h1-7,15H .Scientific Research Applications
Phenolic Compound Applications
- Antioxidant and Biological Activities : Phenolic compounds like Chlorogenic Acid (CGA) exhibit a range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. These properties make them potential candidates for therapeutic applications and as natural food additives to replace synthetic antibiotics (Naveed et al., 2018).
Synthetic Applications
- Herbicidal Activities : Derivatives of phenolic compounds have been synthesized and tested for their herbicidal activities. Some derivatives exhibit high inhibitory activities against certain dicotyledonous plants, suggesting their potential use in developing selective herbicides (Hu et al., 2015).
- Molecular Geometry and Chemical Reactivity Studies : The synthesis and analysis of phenolic derivatives provide insights into their molecular geometry, chemical reactivity, and photophysical properties. These studies are crucial for understanding the compound's interactions and stability, which can be applied in various chemical and pharmaceutical fields (Satheeshkumar et al., 2017).
Antimicrobial and Antibacterial Activities
- Antibacterial Compound Studies : Phenolic compounds have shown potential as antibacterial agents. Studies on compounds like 2-chloro-5-fluoro phenol have demonstrated antibacterial activity against various bacterial strains, making them candidates for pharmaceutical applications (Vidhya et al., 2020).
Anticancer Activities
- Schiff Bases and Anticancer Activity : Schiff bases derived from phenolic compounds have been synthesized and evaluated for their anticancer activities. Some compounds have shown promising results against cancer cell lines, indicating their potential in cancer therapy (Uddin et al., 2020).
Polymerization and Material Science
- Oxidative Polymerization : The oxidative polymerization of phenolic compounds has been explored for producing polymers with potential applications in material science (Hyun et al., 1988).
properties
IUPAC Name |
3-chloro-5-(2-fluorophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)14/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHDZHOOPKAUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685842 | |
| Record name | 5-Chloro-2'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-fluorophenyl)phenol | |
CAS RN |
1261969-58-7 | |
| Record name | [1,1′-Biphenyl]-3-ol, 5-chloro-2′-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261969-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B3059716.png)


![[2-(2-Fluorophenoxy)phenyl]amine hydrochloride](/img/structure/B3059723.png)
